N-[(4-Bromophenyl)(phenyl)methyl]acetamide
Overview
Description
N-[(4-Bromophenyl)(phenyl)methyl]acetamide is an organic compound with the molecular formula C15H14BrNO. It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenyl and a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)(phenyl)methyl]acetamide typically involves the reaction of 4-bromobenzyl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)(phenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of phenylacetamide derivatives.
Oxidation: Formation of 4-bromobenzophenone or 4-bromobenzoic acid.
Reduction: Formation of 4-bromoaniline or 4-bromobenzyl alcohol.
Scientific Research Applications
N-[(4-Bromophenyl)(phenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Material Science: The compound is used in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties. In cancer research, it may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the phenyl group.
N-(4-Bromophenyl)-N-methylacetamide: Contains a methyl group instead of a phenyl group.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
N-[(4-Bromophenyl)(phenyl)methyl]acetamide is unique due to the presence of both 4-bromophenyl and phenyl groups, which confer specific chemical and biological properties. This dual substitution enhances its reactivity and allows for diverse applications in various fields .
Properties
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(18)17-15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNATQUGXSUBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574050 | |
Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-51-8 | |
Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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